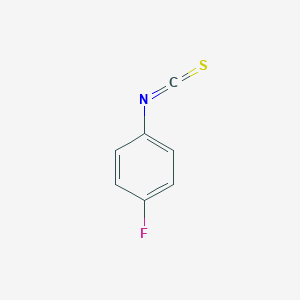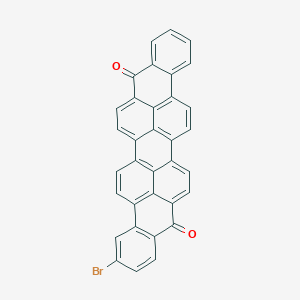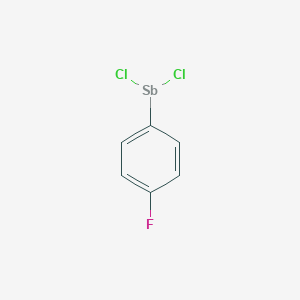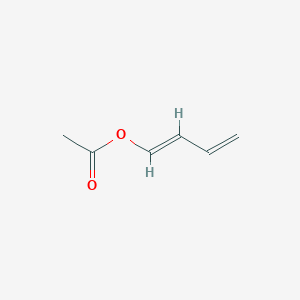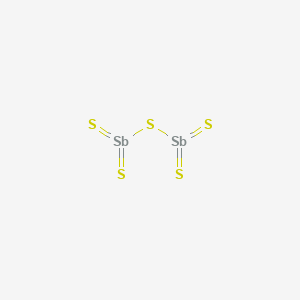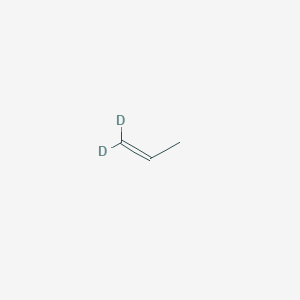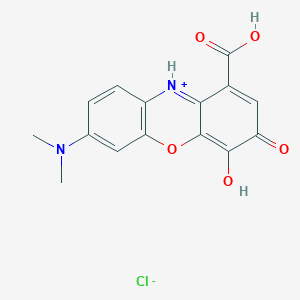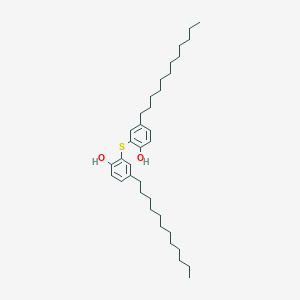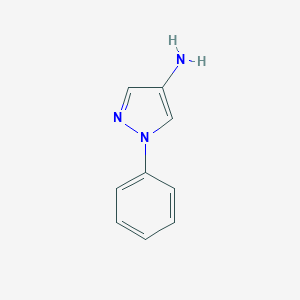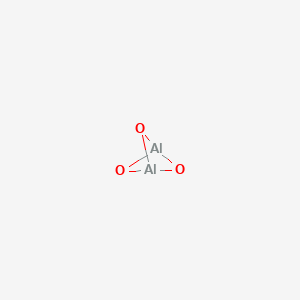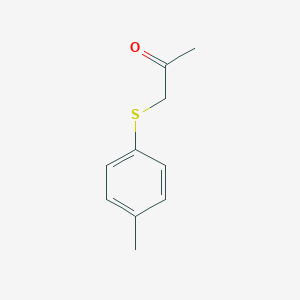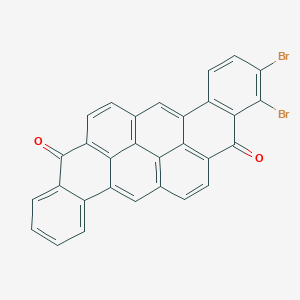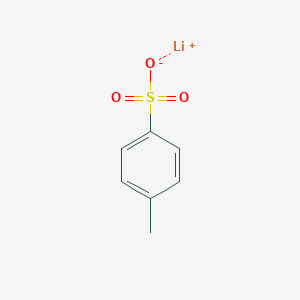
Lithium p-toluenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium p-toluenesulphonate, also known as lithium p-toluenesulfonate, is an organosulfur compound with the molecular formula C₇H₇LiO₃S. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol but insoluble in water. This compound is widely used in various scientific research applications due to its unique properties and enzyme-inhibiting capabilities .
准备方法
Synthetic Routes and Reaction Conditions: Lithium p-toluenesulphonate can be synthesized through the reaction of p-toluenesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:
p-Toluenesulfonic acid+Lithium hydroxide→Lithium p-toluenesulphonate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .
化学反应分析
Types of Reactions: Lithium p-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Reduction: It can be reduced to form p-toluenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: p-Toluenesulfonic acid.
Reduction: p-Toluenesulfinic acid.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
科学研究应用
Lithium p-toluenesulphonate has extensive applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of highly fluorescent compounds and innovative organosulfur compounds.
Biology: It serves as an enzyme inhibitor, playing a crucial role in the study of enzyme kinetics and the determination of enzyme activity.
Medicine: Its enzyme-inhibiting properties make it valuable in medicinal chemistry and drug discovery.
作用机制
The mechanism of action of lithium p-toluenesulphonate involves its interaction with enzymes, where it binds to the enzyme’s active site and inhibits its catalytic activity. This “turning off” of the enzyme allows scientists to explore the effects of inhibition and gain valuable insights into enzymatic reactions. The molecular targets and pathways involved include the inhibition of specific enzymes that play a role in various biochemical processes .
相似化合物的比较
- Sodium p-toluenesulphonate
- Potassium p-toluenesulphonate
- Lithium trifluoromethanesulphonate
- Sodium methanesulphonate
Comparison: Lithium p-toluenesulphonate is unique due to its specific enzyme-inhibiting capabilities and solubility properties. Compared to sodium and potassium p-toluenesulphonate, this compound exhibits better solubility in organic solvents and is more effective as an enzyme inhibitor. Lithium trifluoromethanesulphonate and sodium methanesulphonate, while similar in some chemical properties, do not share the same level of enzyme-inhibiting activity .
属性
CAS 编号 |
1470-83-3 |
|---|---|
分子式 |
C7H8LiO3S |
分子量 |
179.2 g/mol |
IUPAC 名称 |
lithium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI 键 |
SLGKFAQSCDYULE-UHFFFAOYSA-N |
手性 SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
规范 SMILES |
[Li].CC1=CC=C(C=C1)S(=O)(=O)O |
| 1470-83-3 | |
相关CAS编号 |
104-15-4 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


